molecular formula C6H5KO3S B1260580 Potassium benzenesulphonate CAS No. 934-55-4

Potassium benzenesulphonate

Cat. No. B1260580
CAS RN: 934-55-4
M. Wt: 196.27 g/mol
InChI Key: ABHHITAVUODQNA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of potassium benzenesulphonate and related compounds often involves reactions that yield highly specific and functionalized products. For instance, direct sulphonation processes and complexation reactions have been extensively studied to understand the mechanisms and improve the efficiency of this compound synthesis. These studies provide a foundational understanding of the chemical pathways and conditions necessary for producing this compound and its derivatives with high purity and yield (Anselment et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of this compound reveal its complex interactions and the formation of various hydrates and intermediate structures. X-ray crystallography and other analytical techniques have been employed to elucidate these structures, offering insights into how this compound interacts with other molecules and ions. The molecular structure plays a crucial role in its sorption capabilities and interactions with different chemical species (Gunderman & Squattrito, 1994).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its ability to sorb gases and vapours, including non-polar and polar molecular species. Its sorption properties are influenced by its molecular structure, which allows for lattice penetration and structural rearrangements when interacting with other substances. These characteristics make this compound a fascinating subject for studying sorption phenomena and the development of materials for separation and purification applications (Barrer, Drake, & Whittam, 1953).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, thermal stability, and optical characteristics, are key to its application in various fields. Research into its crystal growth and the evaluation of its electrical and mechanical properties has provided valuable information for its potential use in nonlinear optical applications and other technological advancements (Amirthakumar et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical groups and its role as a catalyst or reactant in various chemical transformations, are critical for its utilization in chemical synthesis and material science. Studies focusing on its adsorption behavior and ionic interactions offer insights into its application in electrochemical processes and its effectiveness as a component in complex chemical systems (Dutkiewicz, 1974).

Scientific Research Applications

Adsorption Studies

Research has shown that Potassium benzenesulphonate (KBS) is significant in adsorption studies, especially at the mercury electrode interface. A study by Dutkiewicz (1974) explored the adsorption of KBS from mixed solutions containing inert electrolytes. This study highlighted the influence of ionic strength on the adsorption process and electrical double layer properties, demonstrating the utility of KBS in electroanalytical chemistry applications (Dutkiewicz, 1974).

Catalysis in Polymerization Reactions

KBS is also relevant in catalysis, particularly in olefin polymerization reactions. Anselment et al. (2011) discussed the synthesis of non-symmetrically sulphonated phosphine sulphonate based Pd(II) catalyst salts for olefin polymerisation reactions. This work underscored the role of KBS-related compounds in creating novel anionic catalyst precursors suitable for such polymerization processes (Anselment et al., 2011).

Development of Ionic Diols in Polyurethanes

In the field of polymer science, Lam et al. (1989) reported the epoxidation of the sodium or potassium salt of 4-vinyl benzenesulphonic acid, leading to the production of ionic diols. These diols were then incorporated into polyurethanes, signifying KBS's role in the development of new materials with potential industrial applications (Lam et al., 1989).

Field Desorption Mass Spectrometry

In mass spectrometry, the study of cluster ions is important for understanding molecular interactions. Large and Knof (1974) used sodium benzenesulphonate to investigate cluster ions in the field desorption mass spectrum. Their findings provide insight into the behavior of KBS and similar compounds in mass spectrometric analyses (Large & Knof, 1974).

Monitoring Environmental Pollutants

In environmental science, Ruiz et al. (2004) developed a method for monitoring linear alkyl benzenesulphonates in sewage sludge. This work is crucial for understanding the environmental impact of these compounds and demonstrates the potential of KBS and its derivatives in environmental monitoring and management (Ruiz et al., 2004).

properties

IUPAC Name

potassium;benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHITAVUODQNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-11-3 (Parent)
Record name Potassium benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00239414
Record name Potassium benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934-55-4
Record name Potassium benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM BENZENESULPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6905CPD9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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